4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one
Description
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C14H16N2O2/c15-11-5-6-16(9-11)8-10-7-14(17)18-13-4-2-1-3-12(10)13/h1-4,7,11H,5-6,8-9,15H2 |
InChI Key |
RWPUKZFWDZZHCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of Substituted Coumarins
A common strategy involves nitrating preformed coumarin derivatives followed by reduction to introduce amino groups. For example, 6-nitro-4,7-dimethylcoumarin can be synthesized using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. Subsequent reduction with iron powder and ammonium chloride (NH₄Cl) in ethanol/water at 80°C yields 6-amino-4,7-dimethylcoumarin. This method achieves an 85% yield after purification via column chromatography.
Direct Cyclization of Phenolic Precursors
Alternative routes employ cyclization reactions. For instance, heating 2-hydroxyacetophenone derivatives with diethyl carbonate in the presence of a base (e.g., potassium hydroxide) generates the chromenone core. While less commonly reported in recent literature, this method avoids nitration steps but may require harsher conditions.
Coupling and Functional Group Interconversion
Flow Reactor Synthesis
Continuous-flow reactors enhance reaction control for sensitive intermediates. A Hastelloy coil reactor operating at 100°C with a residence time of 10 minutes has been used to couple chromenone derivatives with dihydroxy-succinate intermediates, achieving 16% yield. Scaling this method could improve reproducibility for large-scale synthesis.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H NMR : Key signals include the chromenone lactone proton (δ 6.5–7.5 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm).
-
Mass Spectrometry : APCI+ spectra show molecular ions at m/z 244.29 for the target compound.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Regioselectivity in Nitration
Nitration at the C-6 position competes with C-8 substitution. Using concentrated H₂SO₄ as a solvent and maintaining temperatures below 5°C favors C-6 products.
Chemical Reactions Analysis
Types of Reactions
4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one is C15H18N2O2, with a molecular weight of approximately 244.29 g/mol. The compound's structure allows for modifications that could enhance its efficacy and selectivity in therapeutic applications.
Anticancer Potential
Research has indicated that chromenone derivatives exhibit significant anticancer properties. The structural modifications in this compound may enhance its ability to inhibit cancer cell proliferation. Studies involving similar chromenone compounds have shown their potential in targeting various cancer-related pathways, including topoisomerase inhibition and apoptosis induction .
Neuroactive Properties
The presence of the aminopyrrolidine moiety suggests potential neuroactive properties. Compounds with similar structural features have been investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression and anxiety .
Antimicrobial Activity
Chromone derivatives have been studied for their antimicrobial properties. The unique structure of this compound may contribute to its effectiveness against various bacterial and fungal strains, making it a candidate for further exploration in antimicrobial drug development .
Synthesis and Modifications
The synthesis of this compound typically involves multi-step reactions, allowing for the introduction of various substituents that can modify its biological activity. Research has focused on optimizing these synthetic pathways to improve yield and purity, which is crucial for pharmacological studies .
Case Study 1: Antiproliferative Activity
A study explored the antiproliferative effects of structurally related chromenone derivatives on cancer cell lines. The results demonstrated that specific substitutions on the chromenone core significantly enhanced cytotoxicity against breast cancer cells. This finding supports the hypothesis that this compound could exhibit similar or improved effects due to its unique structure .
Case Study 2: Neuropharmacological Screening
Another research effort investigated the neuropharmacological profiles of various aminopyrrolidine-containing compounds. The study highlighted the potential of these compounds to modulate neurotransmitter levels, suggesting that this compound may serve as a lead compound for developing new treatments for mood disorders .
Mechanism of Action
The mechanism of action of 4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin Derivatives with Heterocyclic Substituents
Anticancer Agents
- Benzothiazole/Thiazole-Substituted Coumarins ():
- Example: 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
- Key Data : Yield (85%), molecular weight (~545 g/mol), melting point (varies by substituent).
- Comparison: Bulkier substituents (e.g., bromophenyl-thiazole) may enhance target affinity but reduce solubility compared to the smaller 3-aminopyrrolidine group .
- Triazole-Linked Coumarins (): Example: 4-((4-(Benzylideneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one (112c)
Enzyme Inhibitors
- Tyrosinase Inhibitors ():
- Example: 4-((1-((5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one (Compound C)
- Activity : Tyrosinase inhibition (IC50 ≤ 3.75 μM vs. kojic acid IC50 = 9.28 μM).
- Comparison: The triazole-pyran substituent in Compound C enhances electron-withdrawing effects, while the 3-aminopyrrolidine group in the target compound may favor electrostatic interactions with enzyme active sites .
- MAO-B Inhibitors (): Example: 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one (C18)
- Activity : Selective MAO-B inhibition (Tanimoto Combo Score = 1.5 vs. other inhibitors).
Coumarin-Schiff Base Hybrids ()
- Comparison: Schiff base hybrids prioritize π-π stacking and imine coordination, contrasting with the target compound’s focus on amine-mediated hydrogen bonding .
Harmine-Coumarin Hybrids ()
- Example: 4-(4-(((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one (11a) Activity: Anticancer (mechanism linked to harmine’s intercalation properties). Comparison: The harmine moiety introduces planar aromaticity for DNA interaction, whereas the 3-aminopyrrolidine group may target enzymatic pathways .
Biological Activity
4-((3-Aminopyrrolidin-1-yl)methyl)-2H-chromen-2-one is a synthetic compound classified as a chromenone derivative. Its molecular formula is with a molecular weight of approximately 244.29 g/mol. The compound features a chromenone core substituted at the 4-position with a 3-aminopyrrolidin-1-ylmethyl group, which is significant for its biological activity and potential therapeutic applications.
Structural Characteristics
The unique structure of this compound allows for various modifications that could enhance its efficacy in medicinal chemistry. Its molecular structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating new coumarin derivatives demonstrated promising anticancer activities against HepG2 liver cancer cells, suggesting that modifications in the chromenone structure can lead to enhanced biological effects .
The mechanism through which this compound exerts its biological effects is currently under investigation. Preliminary interaction studies suggest that the compound may influence multiple cellular pathways, potentially involving apoptosis induction and cell cycle arrest in cancer cells. The presence of the aminopyrrolidine moiety may also contribute to neuroactive properties, indicating a broader pharmacological profile .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Aminomethyl)-7-methylcoumarin | Structure | Lacks the pyrrolidine ring; primarily studied for fluorescence properties. |
| 7-Hydroxychromenone | Structure | Exhibits strong antioxidant properties; simpler structure without amine functionality. |
| 6-(Aminomethyl)-chromone | Structure | Similar chromone base but different substitution pattern; studied for anti-inflammatory effects. |
These comparisons reveal that while many coumarin derivatives possess beneficial properties, the specific substitution on the chromenone core in this compound may confer unique neuroactive and anticancer activities .
Study on Anticancer Activity
In a focused study, researchers synthesized several new coumarin derivatives and evaluated their anticancer effects against HepG2 cells. Among these, compounds structurally related to this compound showed significant cytotoxicity, indicating that structural modifications can lead to enhanced therapeutic potential .
Pharmacological Profile Assessment
Further pharmacological assessments are necessary to elucidate the full spectrum of biological activities associated with this compound. The ongoing research aims to determine not only its anticancer properties but also its potential roles in treating neurological disorders due to its unique structural characteristics.
Q & A
Q. Key Parameters for Optimization :
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Catalyst | ZnCl₂ (Lewis acid) | |
| Solvent | Phosphorus oxychloride or ethanol | |
| Temperature | 80–100°C (reflux) |
Basic: How is the molecular structure of this compound confirmed?
Answer:
Structural confirmation relies on:
- X-ray Crystallography : Using SHELX programs (e.g., SHELXL) for small-molecule refinement to determine bond lengths, angles, and stereochemistry .
- Spectroscopic Methods :
- NMR : H and C NMR to identify protons (e.g., chromen-2-one carbonyl at δ ~160 ppm) and pyrrolidine NH₂ signals (δ ~2.5–3.5 ppm) .
- IR : Absorption bands for lactone (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
Advanced: How can reaction yields be optimized for introducing the 3-aminopyrrolidine substituent?
Answer:
Yield optimization requires addressing steric hindrance and amine nucleophilicity:
Reagent Selection : Use alkylating agents like 4-(bromomethyl)chromen-2-one with excess 3-aminopyrrolidine in DMF.
Catalysis : Add KI or tetrabutylammonium iodide to enhance reactivity .
pH Control : Maintain pH 8–9 (using NaHCO₃) to deprotonate the amine without hydrolyzing the chromen-2-one core .
Temperature Gradients : Gradual heating (40°C → 80°C) minimizes side reactions like dimerization.
Q. Example Yield Data :
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Room temperature | 45 | 85% | |
| 80°C, KI catalysis | 78 | 95% |
Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. negligible effects)?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
Standardized Assays :
- In vitro : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for LPS-induced TNF-α/IL-6 levels .
- Enzyme Inhibition : Measure IC₅₀ values against COX-2 or LOX isoforms with positive controls (e.g., indomethacin) .
Structural Validation : Confirm compound identity via NMR and LC-MS to rule out impurities .
SAR Analysis : Compare activity across derivatives (e.g., replacing pyrrolidine with piperidine) to identify critical substituents .
Q. Case Study :
- Contradiction : A study reported anti-cancer activity (IC₅₀ = 10 μM in MCF-7 cells) while another found no effect.
- Resolution : The active study used a 4-methyl chromen-2-one analog, whereas the inactive study used the parent compound, highlighting the role of substituents .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2). Input the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G*) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond donors from the pyrrolidine amine) using MOE .
Q. Key Findings :
- The 3-aminopyrrolidine group forms hydrogen bonds with Asp375 and Tyr355 in COX-2, explaining anti-inflammatory activity .
- Chromen-2-one’s planar structure facilitates π-π stacking with hydrophobic enzyme pockets .
Advanced: How to address competing reaction pathways during functionalization?
Answer:
Competing pathways (e.g., oxidation vs. substitution) are managed via:
Selective Reagents : Use KMnO₄ for controlled oxidation of methyl groups to carboxylates .
Protecting Groups : Temporarily protect the pyrrolidine amine with Boc groups during chromen-2-one modifications .
Kinetic Monitoring : Track reaction progress via TLC or in situ IR to halt at intermediate stages.
Q. Example :
- Reaction : Oxidation of 4-methylchromen-2-one.
- Issue : Over-oxidation to carboxylic acid.
- Solution : Use dilute KMnO₄ at 0°C, limiting reaction time to 2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
